molecular formula C10H13ClO3 B1338896 2-(2-Chloroethoxy)-1,3-dimethoxybenzene CAS No. 24251-50-1

2-(2-Chloroethoxy)-1,3-dimethoxybenzene

Cat. No. B1338896
Key on ui cas rn: 24251-50-1
M. Wt: 216.66 g/mol
InChI Key: QJLAEVDWQPIZHI-UHFFFAOYSA-N
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Patent
US04780462

Procedure details

A solution of 7.77 g of 2,6-dimethoxyphenoxyethanol in 30 ml of pyridine was cooled and 4.7 g of thionylchloride was added with stirring. After 20 minutes, stirring, the reaction mixture was heated on the steam bath for 2 hours. After cooling, the reaction mixture was evaporated in reduced pressure. The residue was extracted with CHCl3, purified with silicagel chromatography (eluent: EtOAc) 1.82 g of objective compound was obtained.
Name
2,6-dimethoxyphenoxyethanol
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:4]=1[O:5][CH:6](O)[CH3:7].S(Cl)([Cl:17])=O>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:4]=1[O:5][CH2:6][CH2:7][Cl:17]

Inputs

Step One
Name
2,6-dimethoxyphenoxyethanol
Quantity
7.77 g
Type
reactant
Smiles
COC1=C(OC(C)O)C(=CC=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated on the steam bath for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated in reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
purified with silicagel chromatography (eluent: EtOAc) 1.82 g of objective compound
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
COC1=C(OCCCl)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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